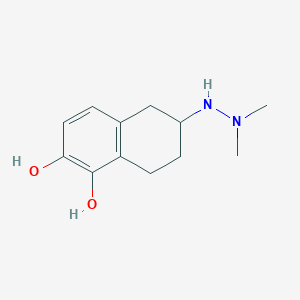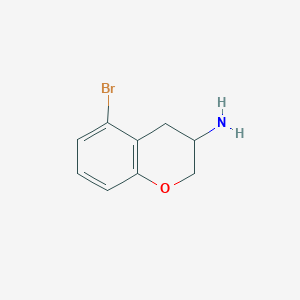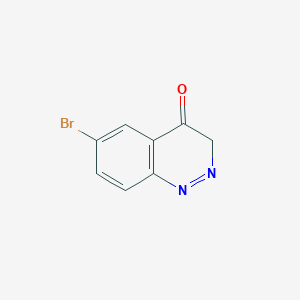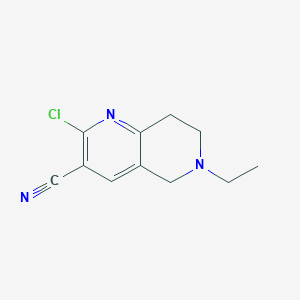
1-(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Cloro-3-(trifluorometil)piridin-2-il)etanona es un compuesto químico con la fórmula molecular C8H5ClF3NO . Se caracteriza por la presencia de un anillo de piridina sustituido con cloro y grupos trifluorometilo, junto con una unidad de etanona.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 1-(5-Cloro-3-(trifluorometil)piridin-2-il)etanona típicamente involucra la cloración y trifluorometilación de derivados de piridina. Un método común incluye la reacción de 2-cloro-5-(trifluorometil)piridina con cloruro de acetilo en presencia de un catalizador ácido de Lewis como el cloruro de aluminio. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis .
Métodos de Producción Industrial: A escala industrial, la producción de este compuesto puede implicar procesos de flujo continuo para garantizar un alto rendimiento y pureza. El uso de sistemas catalíticos avanzados y condiciones de reacción optimizadas puede mejorar la eficiencia de la síntesis .
Análisis De Reacciones Químicas
Tipos de Reacciones: 1-(5-Cloro-3-(trifluorometil)piridin-2-il)etanona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo etanona en un alcohol.
Sustitución: El átomo de cloro se puede sustituir con otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio o trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.
Productos Principales Formados:
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes.
Sustitución: Formación de diversos derivados de piridina sustituidos.
Aplicaciones Científicas De Investigación
1-(5-Cloro-3-(trifluorometil)piridin-2-il)etanona tiene varias aplicaciones de investigación científica:
Química: Sirve como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se utiliza en el estudio de la inhibición enzimática y la unión a receptores debido a sus características estructurales únicas.
Mecanismo De Acción
El mecanismo de acción de 1-(5-Cloro-3-(trifluorometil)piridin-2-il)etanona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo trifluorometilo mejora la lipofilia del compuesto, lo que le permite penetrar las membranas biológicas de manera más efectiva. El átomo de cloro y la unidad de etanona contribuyen a la reactividad del compuesto, lo que le permite formar enlaces covalentes con las moléculas diana, inhibiendo así su función .
Compuestos Similares:
2-Cloro-5-(trifluorometil)piridina: Comparte los sustituyentes trifluorometilo y cloro pero carece del grupo etanona.
4-Cloro-3-(trifluorometil)piridina: Estructura similar pero con un patrón de sustitución diferente en el anillo de piridina.
Ácido 5-(Trifluorometil)piridina-2-carboxílico: Contiene un grupo ácido carboxílico en lugar de un grupo etanona
Singularidad: 1-(5-Cloro-3-(trifluorometil)piridin-2-il)etanona es única debido a la presencia de cloro y grupos trifluorometilo en el anillo de piridina, junto con una unidad de etanona. Esta combinación de grupos funcionales imparte propiedades químicas distintas, como una mayor reactividad y lipofilia, lo que la hace valiosa para diversas aplicaciones en investigación e industria .
Comparación Con Compuestos Similares
2-Chloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chlorine substituents but lacks the ethanone group.
4-Chloro-3-(trifluoromethyl)pyridine: Similar structure but with different substitution pattern on the pyridine ring.
5-(Trifluoromethyl)pyridine-2-carboxylic acid: Contains a carboxylic acid group instead of an ethanone group
Uniqueness: 1-(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)ethanone is unique due to the presence of both chlorine and trifluoromethyl groups on the pyridine ring, along with an ethanone moiety. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and lipophilicity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H5ClF3NO |
|---|---|
Peso molecular |
223.58 g/mol |
Nombre IUPAC |
1-[5-chloro-3-(trifluoromethyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H5ClF3NO/c1-4(14)7-6(8(10,11)12)2-5(9)3-13-7/h2-3H,1H3 |
Clave InChI |
GXQNQLSJYPJINV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=N1)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B11882007.png)

![8-(Propan-2-yl)-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11882017.png)
![1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile, 6-(1-piperazinyl)-](/img/structure/B11882024.png)





![7-Amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B11882051.png)
![2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11882072.png)


![Ethyl 7-methyl-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B11882105.png)
